3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-pentyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-5-6-9-12-28-24(30)17-10-7-8-11-18(17)29(25(28)31)15-21-26-23(27-35-21)16-13-19(32-2)22(34-4)20(14-16)33-3/h7-8,10-11,13-14H,5-6,9,12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRPDXQBWYWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₄N₄O₃
- Molecular Weight : 356.4 g/mol
The compound contains a 1,2,4-oxadiazole moiety known for its diverse biological activities. The presence of the trimethoxyphenyl group is also significant as it may enhance the compound's lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of anticancer properties. A study highlighted that derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 0.47 |
| Compound B | MCF7 (Breast) | 0.92 |
| Compound C | HUH7 (Liver) | 1.40 |
These findings suggest that the oxadiazole derivatives can act as potent inhibitors of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of similar oxadiazole compounds has been extensively studied. Various derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria. For example:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus cereus | Antibacterial | 12 µg/mL |
| Escherichia coli | Antibacterial | 25 µg/mL |
| Candida albicans | Antifungal | 15 µg/mL |
In vitro studies have shown that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A research project focused on a series of oxadiazole derivatives including the target compound revealed promising results in inhibiting the proliferation of colon cancer cells (HCT116). The study utilized various assays to confirm that these compounds could induce apoptosis through reactive oxygen species (ROS) generation .
Case Study 2: Antimicrobial Action
Another study evaluated the antimicrobial properties of a related oxadiazole derivative against clinical isolates of resistant bacterial strains. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .
Scientific Research Applications
The compound 3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry based on available research findings.
Physicochemical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Medicinal Chemistry
The compound's unique structure suggests potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydroquinazoline exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole moiety may enhance this activity by interacting with biological targets involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The presence of multiple functional groups may contribute to increased activity against bacteria and fungi.
Materials Science
Research into the use of this compound in materials science is emerging:
- Polymer Chemistry : The compound can serve as a monomer for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Its functional groups allow for easy modification and incorporation into polymer matrices.
- Nanomaterials : Investigations into the use of this compound in the synthesis of nanoparticles have shown potential for applications in drug delivery systems due to its ability to form stable complexes with various metals.
Agricultural Chemistry
The compound may also find applications in agriculture:
- Pesticide Development : Compounds with similar structures have been explored for their insecticidal and herbicidal properties. The oxadiazole moiety is known for its effectiveness against pests, suggesting that this compound could be developed into a new class of agrochemicals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of tetrahydroquinazoline derivatives on human cancer cell lines. Results indicated that compounds with oxadiazole substitutions exhibited significant growth inhibition compared to controls, suggesting a promising avenue for further development.
Case Study 2: Polymer Applications
Research presented at the International Conference on Polymer Science demonstrated that incorporating tetrahydroquinazoline derivatives into polymer blends improved mechanical properties and thermal stability. These findings support the potential use of the compound in advanced material formulations.
Case Study 3: Agrochemical Potential
A recent paper in Pest Management Science evaluated the efficacy of oxadiazole-containing compounds against agricultural pests. The results showed that these compounds significantly reduced pest populations in controlled trials, indicating their potential as effective pesticides.
Comparison with Similar Compounds
5-(3-Phenyl-1H-Pyrazol-5-yl)-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole (CAS 1192572-09-0)
- Molecular Formula : C₂₀H₁₈N₄O₄
- Molecular Weight : 378.4 g/mol
- Key Features : Combines a pyrazole-oxadiazole hybrid with the 3,4,5-trimethoxyphenyl group. Lacks the tetrahydroquinazoline core but shares the oxadiazole-trimethoxyphenyl pharmacophore, which is critical for binding to hydrophobic enzyme pockets .
Tetrahydroquinazoline Derivatives
Compounds like 3-pentyl-1-substituted tetrahydroquinazoline-2,4-diones are rare in literature. However, tetrahydroquinazoline cores in other contexts exhibit:
- Antimicrobial Activity : Via disruption of bacterial cell membranes.
- Kinase Inhibition : Through hydrogen bonding with ATP-binding pockets.
The pentyl chain in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to shorter alkyl chains .
Antifungal Potential
highlights that oxadiazole-trimethoxyphenyl hybrids show promise in molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme . The target compound’s tetrahydroquinazoline core may further modulate binding affinity due to additional hydrogen-bonding sites.
Physicochemical Data
- Solubility: The pentyl chain and aromatic groups suggest low aqueous solubility, requiring formulation enhancements (e.g., nanoemulsions, as in ) .
- Stability : Oxadiazole rings resist hydrolysis under physiological conditions, enhancing metabolic stability compared to esters or amides .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinazoline-2,4-dione scaffold is typically synthesized via a Büchner-type cyclization. A representative procedure involves reacting methyl anthranilate with urea or phosgene under refluxing conditions. For the 3-pentyl derivative, pentylamine is introduced during the cyclization step to install the N-3 substituent.
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.
-
Temperature and Time : Reactions conducted at 110–120°C for 12–18 hours yield optimal conversion (75–85%).
Mechanistic Considerations :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration to form the six-membered ring.
Preparation of the 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole Fragment
Amidoxime Formation
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate with a carboxylic acid derivative. For the 3,4,5-trimethoxyphenyl substituent:
Cyclization to 1,2,4-Oxadiazole
The amidoxime is reacted with a methyl chlorooxoacetate in the presence of a base (e.g., K₂CO₃) to form the oxadiazole ring.
Key Parameters :
-
Base and Solvent : Cs₂CO₃ in acetonitrile at 70°C facilitates a 92% yield of the oxadiazole.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the annulation step by activating the electrophilic carbonyl group.
Coupling of the Oxadiazole and Tetrahydroquinazoline Moieties
Alkylation of the Tetrahydroquinazoline Core
The oxadiazole-methyl group is introduced via nucleophilic substitution. The tetrahydroquinazoline nitrogen at position 1 is deprotonated using NaH and reacted with 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole.
Reaction Conditions :
Purification :
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from isopropanol.
Critical Analysis of Synthetic Challenges and Optimizations
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N₂ or Ar) are essential during coupling steps.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for compounds containing 3,4,5-trimethoxyphenyl and 1,2,4-oxadiazole moieties?
- Methodological Answer : A common approach involves cyclization reactions using thiosemicarbazides or hydrazides with substituted carboxylic acids. For example, the synthesis of 1,3,4-oxadiazole derivatives often employs diethyl oxalate and ketones in the presence of sodium hydride (toluene solvent) to form intermediates, followed by condensation with trimethoxyphenyl-containing reagents . Modifications may include microwave-assisted synthesis to improve reaction efficiency. Key steps should be validated via TLC, NMR, and mass spectrometry.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve crystal packing and bond angles (e.g., as demonstrated for related oxadiazole derivatives in ).
- FT-IR to confirm functional groups (e.g., C=O stretching at ~1750 cm⁻¹ for the tetrahydroquinazoline-dione core).
- ¹H/¹³C NMR to verify substituent positions, particularly the pentyl chain and oxadiazole-methyl linkage .
Q. What physicochemical properties are critical for bioavailability studies?
- Key Parameters :
| Property | Method | Reference Standard |
|---|---|---|
| LogP | HPLC-derived octanol/water | Compare with similar triazoles |
| Solubility | Shake-flask (pH 7.4 buffer) | Validate with UV-Vis |
| Thermal stability | DSC/TGA | Decomposition >200°C (typical for oxadiazoles) |
Advanced Research Questions
Q. How can molecular docking predict the biological target of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known affinity for trimethoxyphenyl groups, such as fungal 14-α-demethylase (PDB: 3LD6) or bacterial urease (PDB: 4H9R) .
- Docking Protocol : Use AutoDock Vina with Lamarckian genetic algorithms. Optimize ligand protonation states (e.g., trimethoxyphenyl as H-bond acceptor) and validate with RMSD clustering. Compare binding energies (ΔG) against reference inhibitors (e.g., fluconazole for antifungal activity) .
Q. How to resolve contradictions in reported antimicrobial activity of structurally analogous compounds?
- Analytical Framework :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., pentyl chain vs. phenyl in vs. ).
- Bioassay Standardization : Replicate MIC tests using CLSI guidelines against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923).
- Mechanistic Studies : Perform time-kill assays to distinguish static vs. cidal effects, and correlate with membrane permeability (propidium iodide uptake) .
Q. What strategies optimize metabolic stability without compromising bioactivity?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance absorption, with enzymatic cleavage in target tissues.
- Cytochrome P450 Screening : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of pentyl chain). Replace labile groups with bioisosteres (e.g., oxadiazole → thiadiazole) .
Data Contradiction Analysis
Q. Why do some analogs show antifungal activity while others lack efficacy despite similar structures?
- Hypothesis Testing :
- Crystallographic Comparison : Overlay X-ray structures of active (e.g., ) vs. inactive analogs to identify steric clashes or H-bond mismatches in target binding.
- Lipophilicity Threshold : Plot LogP vs. IC₅₀ to determine optimal hydrophobicity (e.g., LogP 2.5–3.5 for membrane penetration) .
- Resistance Screening : Expose resistant fungal strains (e.g., C. glabrata) to assess target mutation-driven inefficacy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
